tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate
Description
tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl carbamate group at the 4-position of the morpholine ring and a 4-nitrophenyl substituent at the 2-position. The (S)-configuration at the 2-position imparts stereochemical specificity, which is critical for its interactions in biological systems or asymmetric synthesis.
Properties
IUPAC Name |
tert-butyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPTEWQLLZXMX-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and nitrophenyl compounds. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is under investigation for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Key Findings :
- Inhibition of Enzymes : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, related compounds have been noted for their inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic synthesis.
Reaction Types :
- Oxidation : Can lead to nitroso or nitro derivatives.
- Reduction : Capable of converting nitro groups back to amino groups.
- Substitution : Engages in nucleophilic substitution reactions with amines and alcohols.
Biological Studies
Research has focused on the biological activity of this compound, particularly its interactions with enzymes and receptors.
Biological Activity Highlights :
- Anticancer Properties : In vitro studies have demonstrated significant inhibition of cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) . This suggests a potential therapeutic window for treating metastatic cancers.
In Vivo Studies
In experiments using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with compounds similar to this compound resulted in significant inhibition of lung metastasis compared to control groups. This highlights the therapeutic potential against metastatic cancers .
Mechanistic Insights
Biochemical assays have indicated that these compounds interact directly with P-glycoprotein, influencing drug efflux mechanisms and potentially improving drug delivery efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Research Findings
- Substituent-Driven Reactivity : Bromo-nitro derivatives (e.g., CAS: 1609462-13-6) are prioritized for applications in Suzuki-Miyaura couplings due to dual electrophilic sites .
- Thermal Stability : tert-Butyl carbamate-protected morpholines (e.g., S35-1) exhibit stability under reflux conditions (e.g., 65°C in acetone), supporting their use in multi-step syntheses .
Biological Activity
tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound notable for its structural features, including a morpholine ring and a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 308.33 g/mol. The presence of the nitrophenyl group enhances its electronic properties, making it a candidate for diverse applications in drug synthesis and materials science.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 308.33 g/mol |
| Key Functional Groups | Morpholine, Carboxylate, Nitro |
| Stereochemistry | S-enantiomer |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can engage with biological receptors. This dual functionality allows the compound to modulate various biochemical pathways, potentially influencing cellular processes such as enzyme activity and receptor signaling.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to confirm efficacy against specific pathogens.
- Anticancer Activity : The compound may have anticancer properties, with ongoing research aimed at elucidating its mechanisms and effectiveness against different cancer cell lines.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of related compounds, providing insights into the potential applications of this compound:
- A study on morpholine derivatives indicated that modifications to the nitrophenyl group can significantly alter biological activity, suggesting that fine-tuning of this compound could enhance its therapeutic potential .
- Research focusing on the catalytic hydrogenation of nitro groups has shown that this compound can be converted to amino derivatives, which may possess different biological activities compared to their nitro counterparts .
Future Directions
Ongoing research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vitro and In vivo Studies : Conducting comprehensive studies to assess the efficacy and safety profiles in biological systems.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity to optimize drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
